molecular formula C6H5FN2O B13004220 4-Amino-6-fluoronicotinaldehyde

4-Amino-6-fluoronicotinaldehyde

Cat. No.: B13004220
M. Wt: 140.11 g/mol
InChI Key: XNKITBAQQPLJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinaldehyde, featuring an amino group at the 4-position and a fluorine atom at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-fluoronicotinaldehyde typically involves the introduction of the amino and fluorine groups onto the nicotinaldehyde scaffold. One common method involves the following steps:

    Starting Material: Nicotinaldehyde is used as the starting material.

    Fluorination: The 6-position of the pyridine ring is fluorinated using a fluorinating agent such as Selectfluor.

    Amination: The 4-position is then aminated using an amination reagent like ammonia or an amine derivative under suitable conditions.

The reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-fluoronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino and fluorine groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

Scientific Research Applications

4-Amino-6-fluoronicotinaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its unique structural properties.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoronicotinaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the amino and fluorine groups enhances its binding affinity and specificity for certain biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-fluoronicotinaldehyde is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with biological targets and enhances its utility in various applications compared to its analogs .

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

4-amino-6-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9)

InChI Key

XNKITBAQQPLJQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)C=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.